molecular formula C17H25Cl2N3O3S B2954369 N-(furan-2-ylmethyl)-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1421529-87-4

N-(furan-2-ylmethyl)-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2954369
CAS No.: 1421529-87-4
M. Wt: 422.37
InChI Key: QAQOFVFYVGRHNZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride is a structurally complex molecule combining a furan-2-ylmethyl group, a piperazine ring substituted with a hydroxy-thiophen-ethyl moiety, and an acetamide linker. The dihydrochloride salt form enhances its water solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S.2ClH/c21-15(16-4-2-10-24-16)12-19-5-7-20(8-6-19)13-17(22)18-11-14-3-1-9-23-14;;/h1-4,9-10,15,21H,5-8,11-13H2,(H,18,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQOFVFYVGRHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)CC(=O)NCC3=CC=CO3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride, with CAS number 1421529-87-4, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C17H25Cl2N3O3SC_{17}H_{25}Cl_2N_3O_3S, with a molecular weight of 422.4 g/mol. It is characterized by the presence of a furan moiety and a thiophene ring, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC17H25Cl2N3O3S
Molecular Weight422.4 g/mol
CAS Number1421529-87-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific protein interactions involved in immune response modulation, particularly the PD-1/PD-L1 pathway. This pathway is crucial in regulating immune responses and has been implicated in cancer progression.

Biological Activity Studies

Research indicates that this compound exhibits significant biological activity in vitro. For instance, a study demonstrated its ability to rescue mouse splenocytes from apoptosis in the presence of recombinant PD-L1 at concentrations as low as 100 nM, achieving up to 92% cell viability .

Table 1: In Vitro Biological Activity

Concentration (nM)Cell Viability (%)
1070
5085
10092

Case Studies

  • Cancer Immunotherapy : In a recent study focusing on cancer immunotherapy, the compound was evaluated for its potential to enhance T-cell responses against tumors. Results indicated that it could significantly increase T-cell activation markers when used in conjunction with other immune checkpoint inhibitors .
  • Neuroprotection : Another investigation explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could reduce neuronal cell death induced by oxidative stress, likely through the modulation of sirtuin pathways, which are critical for cellular stress responses .
  • Anti-inflammatory Effects : The compound has also shown promise in reducing inflammatory markers in vitro. When tested on macrophages stimulated with lipopolysaccharides (LPS), it effectively decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituents Core Structure Biological/Physicochemical Properties References
Target Compound N-(furan-2-ylmethyl), 2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl) Acetamide, piperazine, thiophene, furan Enhanced solubility (dihydrochloride salt)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide 4-phenylpiperazine, chloro, trifluoromethyl phenyl Acetamide, piperazine, aryl Likely CNS activity due to piperazine-pharmacophore
2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)-acetamide 4-hydroxypiperidine, thiazol Acetamide, piperidine, thiazol Potential antimicrobial/anti-inflammatory roles
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-dichlorophenyl, thiazol Acetamide, thiazol, dichlorophenyl Structural analog to penicillin lateral chain
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (anti-exudative derivative) Furan-2-yl, triazole-sulfanyl Acetamide, triazole, furan Anti-exudative activity (10 mg/kg vs. diclofenac)

Structural and Functional Insights

Heterocyclic Substituents :

  • Furan vs. Thiazol/Thiophene : The target compound’s furan-2-ylmethyl group distinguishes it from thiazol-based analogs (e.g., compounds in and ). Furan’s electron-rich oxygen may influence binding affinity compared to thiazol’s nitrogen-containing ring, which often enhances metabolic stability .
  • Thiophene vs. Dichlorophenyl : The hydroxyethyl-thiophene substituent in the target compound contrasts with dichlorophenyl groups (). Thiophene’s planar structure and sulfur atom could improve π-π stacking or metal coordination, impacting receptor interactions .

Piperazine vs. Piperidine :

  • The piperazine ring in the target compound and ’s derivative offers greater conformational flexibility and basicity compared to piperidine (). Piperazine’s nitrogen atoms also facilitate salt formation (e.g., dihydrochloride), enhancing aqueous solubility .

Acetamide Linker Modifications :

  • The acetamide group is a common pharmacophore in all compared compounds. Substitutions at the N- and C-termini dictate target selectivity. For example, the hydroxyethyl-thiophene-piperazine chain in the target compound may modulate steric and electronic interactions compared to phenylpiperazine () or hydroxypiperidine () .

Biological Activity :

  • Anti-exudative acetamides () with furan-triazole motifs suggest that the target compound’s furan group could contribute to similar anti-inflammatory effects. However, the dihydrochloride salt and thiophene-piperazine combination may alter potency or pharmacokinetics .

Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound likely offers superior solubility compared to neutral analogs (e.g., ’s dichlorophenyl-thiazol derivative), critical for oral bioavailability .

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